2,6-Bis((1-methyl-1H-pyrrol-2-yl)methylene)cyclohexan-1-one
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Overview
Description
(2E,6E)-2,6-BIS[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is a complex organic compound characterized by its unique structure, which includes two pyrrole rings attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-BIS[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]CYCLOHEXAN-1-ONE typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-BIS[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrrole rings in the compound can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
(2E,6E)-2,6-BIS[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]CYCLOHEXAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-BIS[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid compound from black pepper with similar biological activities.
Curcumin: A compound from turmeric with anti-inflammatory and anticancer properties.
Capsaicin: A compound from chili peppers known for its pain-relieving effects.
Uniqueness
(2E,6E)-2,6-BIS[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual pyrrole rings and cyclohexanone core make it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
94386-21-7 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(1-methylpyrrol-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C18H20N2O/c1-19-10-4-8-16(19)12-14-6-3-7-15(18(14)21)13-17-9-5-11-20(17)2/h4-5,8-13H,3,6-7H2,1-2H3/b14-12+,15-13+ |
InChI Key |
VTZLPXIVTAFLQG-QUMQEAAQSA-N |
Isomeric SMILES |
CN1C(=CC=C1)/C=C\2/C(=O)/C(=C/C3=CC=CN3C)/CCC2 |
Canonical SMILES |
CN1C=CC=C1C=C2CCCC(=CC3=CC=CN3C)C2=O |
Origin of Product |
United States |
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